Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry
Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to N-Methyloxetan-3-amine: A Versatile Building Block in Modern Drug Discovery
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is relentless. Historically, medicinal chemists have often relied on common, planar, and frequently lipophilic aromatic systems. However, the last two decades have seen a paradigm shift towards incorporating three-dimensional, sp³-rich scaffolds to escape "flatland" and access more favorable drug-like properties.[1] Among these, small, strained heterocyclic rings like oxetanes have emerged as powerful tools.[2][3]
The oxetane ring, a four-membered ether, is not merely a passive linker. Its inherent ring strain (approx. 106 kJ/mol) and the electronegativity of the oxygen atom create a unique electronic and conformational profile.[3] When incorporated into a larger molecule, an oxetane can act as a "conformational anchor," influencing the spatial arrangement of appended functionalities. More importantly, it serves as a valuable bioisostere, often replacing less desirable groups like gem-dimethyl or carbonyl moieties.[4][5] This substitution can profoundly enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of a parent compound, all critical parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][4]
This guide focuses on a particularly useful derivative: N-methyloxetan-3-amine . This molecule combines the beneficial properties of the oxetane core with a secondary amine, a common functional group for forging connections to a parent scaffold. As a Senior Application Scientist, this document aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of its structure, properties, synthesis, and strategic applications.
Core Molecular Structure and Physicochemical Properties
N-methyloxetan-3-amine (CAS No. 952182-03-5) is a simple yet elegant building block. Its structure consists of a central oxetane ring with a methylamino group attached at the 3-position.
Caption: 2D representation of N-methyloxetan-3-amine.
The key physicochemical properties are summarized in the table below. These values are essential for planning reactions, purification, and for computational modeling of drug candidates.
| Property | Value | Source(s) |
| CAS Number | 952182-03-5 | [6][7] |
| Molecular Formula | C₄H₉NO | [6] |
| Molecular Weight | 87.12 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 121.4 °C | |
| Density | 0.979 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.443 | |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [6] |
| LogP (calculated) | -0.3954 | [6] |
| Flash Point | 40 °C (104 °F) | |
| Storage Temperature | 2-8°C, protect from light | [6] |
Spectroscopic Profile: A Guide to Characterization
Accurate characterization is the bedrock of chemical research. While experimental spectra for every batch should be acquired, the following provides an authoritative guide to the expected spectroscopic features of N-methyloxetan-3-amine based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, amine, and oxetane ring protons. The N-H proton signal can be broad and its chemical shift is concentration-dependent.[8] The addition of D₂O will cause the N-H signal to disappear, confirming its assignment.[8] The protons on the carbons adjacent to the nitrogen and oxygen will be deshielded and appear further downfield.[9]
-
¹³C NMR: The carbon spectrum will show four distinct signals corresponding to the four unique carbon environments. The carbons bonded to the heteroatoms (N and O) will be shifted downfield due to the electron-withdrawing effects of these atoms.[8]
| Expected ¹H NMR Data (Predicted) | |
| Assignment | Approx. Chemical Shift (ppm) |
| -CH₃ (methyl) | 2.3 - 2.5 |
| -NH (amine) | 0.5 - 2.0 (broad, variable) |
| -CH -N (oxetane C3) | 3.0 - 3.5 |
| -CH ₂-O (oxetane C2, C4) | 4.5 - 4.8 |
| Expected ¹³C NMR Data (Predicted) | |
| Assignment | Approx. Chemical Shift (ppm) |
| -C H₃ (methyl) | 30 - 35 |
| -C H-N (oxetane C3) | 55 - 65 |
| -C H₂-O (oxetane C2, C4) | 70 - 80 |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups.
| Expected IR Absorption Bands | |
| Vibration | Approx. Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 (weak to medium) |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C-O-C Stretch (ether) | 1000 - 1150 (strong, characteristic) |
| C-N Stretch (aliphatic amine) | 1000 - 1250 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For an amine, the molecular ion peak ([M]⁺) will have an odd nominal mass, consistent with the nitrogen rule.[8]
-
Expected [M+H]⁺: 88.0757 (for high-resolution MS)
-
Key Fragmentation: The most likely fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to characteristic fragment ions.
Synthesis and Reactivity
Synthetic Approaches
While numerous proprietary methods exist, a common laboratory-scale synthesis of 3-aminooxetanes involves intramolecular cyclization strategies.[5] A generalized, plausible route to N-methyloxetan-3-amine starts from a suitable precursor like epichlorohydrin, which can be opened and subsequently cyclized.
Caption: Generalized synthetic workflow for oxetane amine derivatives.
A more specific approach reported in the literature involves the Horner-Wadsworth-Emmons reaction of oxetan-3-one to form an α,β-unsaturated ester, followed by an aza-Michael addition of methylamine.[10] This highlights the versatility of oxetan-3-one as a key intermediate for accessing a variety of 3-substituted oxetanes.[4]
Core Reactivity
The reactivity of N-methyloxetan-3-amine is dominated by its secondary amine functionality.
-
N-Alkylation/N-Arylation: The amine readily participates in nucleophilic substitution and cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the oxetane motif to a larger scaffold.
-
Amide/Sulfonamide Formation: It reacts with activated carboxylic acids (e.g., acid chlorides, esters) or sulfonyl chlorides to form the corresponding amides and sulfonamides.
-
Reductive Amination: It can be used as the amine component in reductive amination reactions with aldehydes and ketones.
The oxetane ring itself is generally stable under many common reaction conditions, but its stability can be context-dependent.[2] It is more robust than the analogous epoxide (oxirane) ring but can be susceptible to ring-opening under strongly acidic or Lewis acidic conditions.[11] This relative stability is a key advantage, allowing for selective manipulation of the amine group while preserving the oxetane core.[2]
Applications in Drug Discovery: The Power of Bioisosterism
The primary value of N-methyloxetan-3-amine lies in its application as a versatile building block and a bioisosteric replacement for other common chemical groups.
A Superior Alternative to Morpholine
Morpholine is a ubiquitous heterocycle in medicinal chemistry, often used to improve solubility. However, it is frequently associated with metabolic liabilities, particularly oxidation of the carbons alpha to the oxygen or nitrogen atoms.[12] Spirocyclic oxetanes, and by extension pendant oxetanes like the one derived from N-methyloxetan-3-amine, can serve as excellent bioisosteres for morpholine.[1][4]
Caption: N-methyloxetanyl group as a bioisostere for morpholine.
The replacement offers several advantages:
-
Improved Metabolic Stability: The oxetane ring lacks the easily oxidizable protons found in morpholine, often leading to a better metabolic profile.[2][3]
-
Enhanced Solubility: The polar nature of the oxetane can significantly increase the aqueous solubility of the parent molecule.[4]
-
Reduced Basicity: The introduction of a proximal oxetane can lower the pKa of the amine, which can be beneficial for avoiding off-target effects like hERG inhibition.[3]
-
Vectorial Exit: The 3D structure of the oxetane provides a defined exit vector from the core scaffold, allowing for more precise exploration of binding pockets.
Replacement for gem-Dimethyl and Carbonyl Groups
The oxetane moiety occupies a similar volume to a gem-dimethyl group but is significantly more polar.[3] Replacing a lipophilic gem-dimethyl group with an oxetane can therefore improve solubility and reduce metabolic degradation without a significant steric penalty.[4] It can also serve as a non-reducible surrogate for a carbonyl group, mimicking its hydrogen-bonding ability while being metabolically robust.[5]
Experimental Protocols
The following protocols provide a self-validating framework for the characterization of N-methyloxetan-3-amine and its derivatives. The causality behind each step is explained to ensure robust and reproducible results.
Protocol 1: NMR Spectroscopic Analysis
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of N-methyloxetan-3-amine and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if using an aprotic solvent like CDCl₃. Rationale: TMS provides a sharp, inert reference point for accurate chemical shift calibration.
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (≥400 MHz). For ¹H NMR, use standard acquisition parameters. For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum to single lines for each unique carbon. Rationale: Higher field strength provides better signal dispersion and resolution.
-
Confirmation (Optional): To confirm the N-H proton, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The N-H peak should diminish or disappear. Rationale: Acidic protons readily exchange with deuterium, which is not observed in ¹H NMR.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals to determine proton ratios.
-
Protocol 2: Safety and Handling
N-methyloxetan-3-amine is a flammable liquid and requires careful handling. It is classified as acutely toxic (oral), a skin irritant, and can cause serious eye damage.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood. Rationale: This prevents the inhalation of potentially harmful vapors.
-
Storage: Store in a tightly sealed container in a cool, well-ventilated area away from heat, sparks, and open flames.[6] Recommended storage is at 2-8°C.
-
Fire Safety: Keep away from sources of ignition. Use dry sand, dry chemical, or alcohol-resistant foam for extinguishment.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-methyloxetan-3-amine is more than just another building block; it is a strategic tool for molecular design. Its unique combination of a strained, polar oxetane ring and a reactive secondary amine allows medicinal chemists to systematically address common challenges in drug development, such as poor solubility and metabolic instability. By understanding its fundamental properties, reactivity, and role as a bioisostere, researchers can effectively leverage this compound to create safer, more effective therapeutic agents.
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